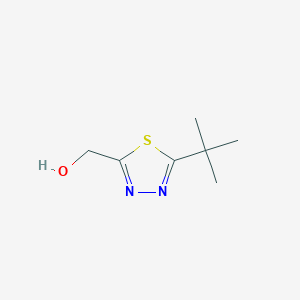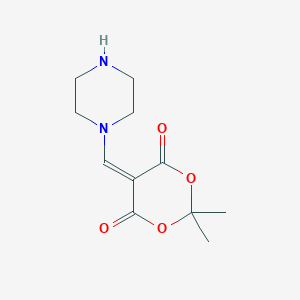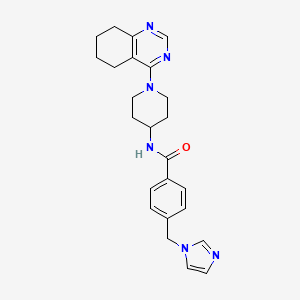
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Thiadiazole derivatives have garnered interest as potential anticancer agents . These compounds are bioisosteres of pyrimidine, a key component in DNA. By modifying the structure of known derivatives, researchers have identified several 1,3,4-thiadiazole compounds with promising cytotoxic properties. These derivatives inhibit DNA replication, making them effective against both bacterial and cancer cells .
Corrosion Inhibition
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol: inhibits the corrosion of brass in seawater samples. Its application extends to protecting metal surfaces from degradation due to environmental exposure .
Biological Evaluation
Researchers have synthesized and characterized novel 1,3,4-thiadiazole derivatives. These molecules exhibit diverse properties, including cytotoxic effects. For instance, they were tested against leukemia cell lines (K562 CML, Jurkat, MT-2) and HeLa human cervical carcinoma cells, revealing potential therapeutic applications .
Antimicrobial and Antifungal Properties
1,3,4-Thiadiazole derivatives possess antimicrobial and antifungal activities. They have been investigated for their effectiveness against various pathogens, making them relevant in the field of infectious disease research .
Analgesic and Anti-Inflammatory Effects
Some thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may play a role in pain management and inflammation control .
Anticonvulsant and Antidepressant Potential
Certain 1,3,4-thiadiazole derivatives have demonstrated anticonvulsant and antidepressant effects. These findings open avenues for developing novel drugs targeting neurological disorders .
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It is known that this compound inhibits the corrosion of brass in sea water samples . This suggests that it may interact with metal ions, possibly forming a protective layer on the metal surface, thereby preventing further corrosion.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit key enzymes in the synthesis of nucleic acids, which could potentially disrupt the replication of cancer cells or pathogenic microorganisms .
Pharmacokinetics
It is known that the compound’s solubility, molecular weight, and chemical structure can influence its bioavailability and pharmacokinetic behavior .
Result of Action
Based on its known inhibitory effect on brass corrosion, it may be inferred that the compound interacts with metal ions at the molecular level, possibly altering their oxidation state and preventing further corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol. For instance, the compound’s corrosion inhibitory effect is observed in sea water samples , suggesting that its efficacy may be influenced by factors such as salinity, pH, and temperature. Additionally, the compound’s stability may be affected by exposure to light and heat .
Eigenschaften
IUPAC Name |
(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXTVJCMQSMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)

![ethyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2745223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)
![3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2745225.png)

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)
